Jingzhaotoxin-III (JZTX-III) is a 36-amino acid peptide toxin originally isolated from the venom of the Chinese tarantula Chilobrachys jingzhao [, , ]. It belongs to the family of spider toxins known as gating modifiers, which exert their effects by altering the gating mechanisms of ion channels rather than directly blocking the pore [, ]. JZTX-III has garnered significant interest in scientific research due to its unique selectivity for specific subtypes of voltage-gated sodium (Nav) and potassium (Kv) channels, particularly its high affinity for the cardiac sodium channel subtype Nav1.5 and the potassium channel subtype Kv2.1 [, , , , , ]. This selectivity makes JZTX-III a valuable tool for investigating the structure, function, and pharmacological properties of these ion channels, which are crucial for various physiological processes, including neuronal signaling and cardiac function [, , , , ].
While JZTX-III can be extracted from the venom of Chilobrachys jingzhao, the yield is often low []. Therefore, researchers have explored recombinant expression systems for efficient production. One successful approach utilized a galactose auto-induction system in Escherichia coli strain SHuffle T7 Express []. This method allowed for the expression of recombinant JZTX-III, followed by in situ purification using a nickel-nitrilotriacetic acid (Ni-NTA) column, achieving a yield of 12.1 mg/L []. This method holds promise for the production of larger quantities of JZTX-III, facilitating further research and potential therapeutic applications.
JZTX-III exhibits a conserved structural scaffold characteristic of spider toxins, with three disulfide bridges (I-IV, II-V, and III-VI) that contribute to its stability []. Its structure comprises 36 residues and features an uncommon endoproteolytic site (-X-Ser-) preceding the mature protein []. Notably, the intervening region of 5 residues between this site and the mature peptide is the smallest identified in spider toxin cDNAs to date []. This unique structural feature may be crucial for the toxin's specific interactions with ion channels. Nuclear magnetic resonance (NMR) studies have revealed that JZTX-III adopts a well-defined structure in solution, characterized by a compact core stabilized by the disulfide bonds [, ].
Further analysis has pinpointed specific residues critical for JZTX-III's interaction with its target ion channels. Two acidic residues, Asp1 and Glu3, along with a hydrophobic patch formed by four Trp residues (Trp8, Trp9, Trp28, and Trp30) play vital roles in binding to Nav1.5 []. For its interaction with Kv2.1, JZTX-III utilizes a partially overlapping bioactive surface composed of four hydrophobic residues (Trp8, Trp28, Trp30, and Val33) and three charged residues (Arg13, Lys15, and Glu34) [].
JZTX-III functions as a gating modifier, primarily targeting the voltage-sensing domains of ion channels rather than physically obstructing the pore [, ].
Nav1.5: JZTX-III selectively inhibits the activation of the cardiac sodium channel Nav1.5 by trapping the voltage sensor in domain II (DII) at the closed state [, ]. It achieves this by binding to the extracellular loop connecting transmembrane segments S3 and S4 (S3-S4 linker) in DII of Nav1.5 [, ]. Interestingly, a unique arginine residue (Arg800) in Nav1.5's DII S3-S4 linker is crucial for this interaction, explaining JZTX-III's selectivity for Nav1.5 over other Nav subtypes [].
Kv2.1: JZTX-III also inhibits the voltage-gated potassium channel Kv2.1 []. It interacts with the voltage-sensor paddle in Kv2.1, primarily targeting the S3-S4 linker region []. Specific residues in Kv2.1's S3-S4 linker, including Phe274, Lys280, Ser281, Leu283, Gln284, and Val288, significantly contribute to JZTX-III binding [].
The ability of JZTX-III to interact with both Nav1.5 and Kv2.1, albeit through partially overlapping binding sites, highlights the intriguing possibility of toxins utilizing similar mechanisms to target distinct ion channels [].
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